molecular formula C15H12N2OS B3736989 2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol

2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol

Cat. No.: B3736989
M. Wt: 268.3 g/mol
InChI Key: HUDGAUWTZNOLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring fused to a benzene ring, and a pyridine ring substituted with a methyl group and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The pyridine ring is then introduced through a series of substitution reactions, followed by the addition of the iminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminomethyl group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol involves its interaction with specific molecular targets. The iminomethyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methylpyridin-2-yl)aminomethyl]-1-benzothiophen-3-ol
  • 2-[(5-Methylpyridin-2-yl)ethoxymethyl]-1-benzothiophen-3-ol
  • 2-[(5-Methylpyridin-2-yl)hydroxymethyl]-1-benzothiophen-3-ol

Uniqueness

2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol is unique due to the presence of the iminomethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2-[(5-methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-7-14(16-8-10)17-9-13-15(18)11-4-2-3-5-12(11)19-13/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGAUWTZNOLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol
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2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol
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2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol
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2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol
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2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol
Reactant of Route 6
2-[(5-Methylpyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol

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